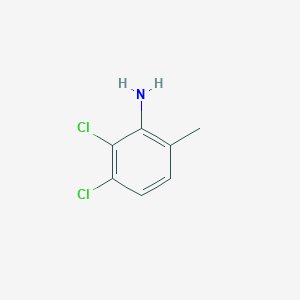

2,3-Dichloro-6-methylaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-dichloro-6-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N/c1-4-2-3-5(8)6(9)7(4)10/h2-3H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSJUCTMXLJIVIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556740 | |

| Record name | 2,3-Dichloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62077-27-4 | |

| Record name | 2,3-Dichloro-6-methylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556740 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 2,3 Dichloro 6 Methylaniline

Precursor-Based Synthetic Methodologies

Synthesis from 3-chloro-5-methyl-4-nitroaniline via Diazotization-Hypophosphorous Acid Reduction and Iron Powder Reduction

A novel synthetic route has been developed for a related compound, 2-chloro-6-methylaniline (B140736), starting from 3-chloro-5-methyl-4-nitroaniline. google.com This process is executed as a one-pot reaction, which enhances efficiency. google.com The synthesis begins with the diazotization of the amino group on 3-chloro-5-methyl-4-nitroaniline using sulfuric acid and sodium nitrite (B80452) in water. google.com This is followed by the reduction of the resulting diazonium salt with hypophosphorous acid to remove the amino group, yielding an intermediate. google.com The final step involves the reduction of the nitro group using iron powder to produce 2-chloro-6-methylaniline. google.com The reaction conditions for this one-pot synthesis are mild, and it achieves a product yield of over 80%. google.com

Key parameters for this synthesis include the molar ratios of the reactants. For the diazotization step, the molar ratio of 3-chloro-5-methyl-4-nitroaniline to sulfuric acid and sodium nitrite is 1:(3-4):(1.0-1.1). google.com The subsequent reductions involve a molar ratio of the starting aniline (B41778) to hypophosphorous acid of 1:(6-7) and to iron powder of 1:(2.5-4.0). google.com The temperature is controlled at 0-5°C for the diazotization and hypophosphorous acid reduction, and at 85-95°C for the iron powder reduction. google.com

Synthesis from o-Toluidine (B26562) via N,N'-bis(o-tolyl)urea Intermediate

A synthetic method starting from o-toluidine is used to produce 2-chloro-6-methylaniline, an intermediate that could potentially be further chlorinated to yield 2,3-dichloro-6-methylaniline. google.com This process begins with the condensation of o-toluidine with urea (B33335) to form N,N'-bis(o-tolyl)urea. google.com To control the regioselectivity of the subsequent chlorination, a sulfonic acid group is introduced at the para-position relative to the amino group, acting as a blocking group. google.com The molecule is then chlorinated. Following chlorination, hydrolysis is performed to remove both the carbonyl group and the sulfonic acid blocking group, resulting in the formation of 2-chloro-6-methylaniline. google.com A patent on this method reports a total yield of 35.53% for 2-chloro-6-methylaniline based on the starting N,N'-di(o-tolyl)urea. google.com

Synthesis via Acetanilide (B955) Intermediates (e.g., N-acetylation of 3-methylaniline, 2,6-dihaloacetanilides)

The use of anilide intermediates is a common strategy to control reactivity and direct substitution on the aniline ring. google.comatamanchemicals.com For instance, the synthesis of 2,6-dichloro-3-methylaniline, an isomer of the target compound, is manufactured from the acetanilide of m-toluidine (B57737) in a multi-step process. google.com This process involves the protection of the amino group via acetylation, followed by chlorination, and subsequent hydrolysis to remove the acetyl group. google.com

A related method involves the bromination and chlorination of anilides. google.com A process for preparing 2,6-dichloroanilines involves the bromination of an anilide at the 4-position, followed by chlorination at the 2- and 6-positions, and finally, reductive debromination and hydrolysis. google.com For example, N-(2,6-Dichloro-4-bromo-3-methylphenyl)acetamide can be reduced and hydrolyzed to produce 2,6-dichloro-3-methylaniline. google.com This highlights the utility of N-acyl groups in directing halogenation patterns on the aniline ring.

Synthesis from 2,3,4-trichloronitrobenzene (B101362) (for 2,3-dichloro-6-nitroaniline (B1587157), by analogy)

A key precursor for this compound is 2,3-dichloro-6-nitroaniline. This intermediate is efficiently synthesized from 2,3,4-trichloronitrobenzene via ammonolysis. smolecule.comgoogle.compatsnap.com In this reaction, the chlorine atom at the 4-position of 2,3,4-trichloronitrobenzene is selectively substituted by an amino group. The process is typically carried out in a high-pressure kettle with aqueous ammonia (B1221849). google.compatsnap.com

The addition of a sulfur-containing catalyst, such as p-hydroxybenzenesulfonic acid, has been shown to significantly improve the reaction's efficiency. google.compatsnap.com This catalytic method boasts high yields and selectivity, both exceeding 99%, while also reducing reaction time and energy consumption. google.com The reaction is generally performed in water as a solvent at a temperature of around 80°C and a pressure of 0.3-0.4 MPa for approximately 6 hours. google.compatsnap.com The resulting 2,3-dichloro-6-nitroaniline can then be readily reduced to the target compound, this compound, using standard reduction methods.

| Reactants | Catalyst | Solvent | Temperature | Pressure | Time | Yield | Purity |

|---|---|---|---|---|---|---|---|

| 2,3,4-trichloronitrobenzene, Ammonia water | p-hydroxybenzenesulfonic acid | Water | 80°C | 0.3 MPa | 6 hours | 99.1% | 99.5% |

| 2,3,4-trichloronitrobenzene, Ammonia water | m-hydroxybenzenesulfonic acid | Water | 80°C | 0.3 MPa | 6 hours | 99.3% | 99.2% |

Strategic Approaches in Synthesis

Modern synthetic chemistry emphasizes efficiency, cost-effectiveness, and environmental considerations. Strategic approaches like one-pot reactions are increasingly employed to meet these goals.

One-Pot Reaction Procedures

One-pot synthesis involves conducting multiple reaction steps in a single reactor without isolating intermediates, which streamlines the process, saves energy, and reduces waste. numberanalytics.comresearchgate.net This approach is advantageous for its increased efficiency and lower costs associated with reagents and solvents. numberanalytics.com

Multistep Reaction Sequences

The preparation of this compound often begins with more readily available precursors like o-toluidine and involves a series of chemical transformations. A common industrial route involves the protection of the amino group, followed by sequential chlorination and deprotection steps. google.com

One documented pathway starts with o-toluidine, which is first condensed with urea. google.comgoogle.com This is followed by sulfonation to introduce a sulfonic acid group at the para position relative to the amino group, effectively acting as a blocking group. Subsequent chlorination, hydrolysis to remove the carbonyl group, and a final hydrolysis step to cleave the sulfonic acid blocking group yields 2-chloro-6-methylaniline. google.comgoogle.com This intermediate can then undergo a diazotization reaction, followed by a Sandmeyer reaction with cuprous chloride (CuCl), to introduce the second chlorine atom, yielding 2,3-dichlorotoluene (B105489). google.comgoogle.com Although this specific sequence leads to 2,3-dichlorotoluene, the initial steps to form 2-chloro-6-methylaniline are relevant.

Another approach involves the N-acetylation of 3-methylaniline with acetic anhydride (B1165640). academax.com The resulting N-acetyl-3-methylaniline is then treated with chlorosulfonic acid and ammonia to yield 2-methyl-4-(N-acetyl)-benzenesulfonamide. academax.com This intermediate undergoes deacetylation, chlorination, and hydrolysis to produce 2,6-dichloro-3-methylaniline. academax.com While this synthesis yields a different isomer, the sequence of acetylation, sulfonation, chlorination, and deacetylation highlights a common strategy in aniline derivative synthesis.

The Sandmeyer reaction is a crucial step in many syntheses of chloro-aromatic compounds. wikipedia.org It involves the diazotization of a primary aromatic amine with nitrous acid to form a diazonium salt, which is then converted to the desired halide using a copper salt catalyst. wikipedia.org For instance, 2-chloro-6-methylaniline can be diazotized and then treated with CuCl to potentially introduce a second chlorine atom. google.com The conditions for such a reaction, including temperature and catalyst concentration, are critical for achieving a good yield. google.com

Regioselective Chlorination and Nitration Strategies for Substituted Anilines/Acetanilides

The high reactivity of the aniline ring makes direct, selective chlorination challenging, as it often leads to multiple substitutions. beilstein-journals.orgresearchgate.net To control the position of chlorination, the amino group is typically protected, most commonly by acetylation to form an acetanilide. rsc.orgchemistrysteps.com The acetyl group moderates the activating effect of the amino group and provides steric hindrance, which can direct incoming electrophiles. chemistrysteps.com

For substituted anilines like 2-methylaniline, direct chlorination with reagents such as copper(II) chloride can be regioselective for the para position under specific conditions. beilstein-journals.orgresearchgate.net The use of ionic liquids as solvents has been shown to improve the conversion to the desired para-chlorinated product at lower temperatures compared to aqueous media, avoiding the need for gaseous HCl or oxygen. beilstein-journals.orgresearchgate.net

Nitration of substituted acetanilides is another well-studied electrophilic aromatic substitution. cdnsciencepub.comcdnsciencepub.com The regioselectivity is influenced by both the N-acetyl group and other substituents on the ring. scribd.comulisboa.pt Generally, the acetamido group is an ortho, para-director. rsc.org However, the choice of nitrating agent can significantly alter the product distribution. cdnsciencepub.com For instance, a mixture of nitric and sulfuric acids typically favors para-substitution, whereas acetyl nitrate (B79036) or nitronium tetrafluoroborate (B81430) can lead to a higher proportion of the ortho-substituted product. cdnsciencepub.com In the case of N-(2-methylphenyl)succinimide, steric hindrance between the methyl group and the succinimide (B58015) group can disrupt the planarity of the molecule, reducing the directing effect of the nitrogen and allowing the alkyl group to control the product distribution. rsc.orgulisboa.pt

Protection and Deprotection Group Chemistry in Substituted Aniline Synthesis

The use of protecting groups is a cornerstone of aniline derivative synthesis to prevent undesirable side reactions, such as over-halogenation or oxidation of the amino group. utdallas.eduorganic-chemistry.org The most common protecting group for the amino function is the acetyl group, introduced via acylation with acetyl chloride or acetic anhydride. wikipedia.orgchemistrysteps.com This converts the highly reactive amino group into a less reactive and more sterically hindered amide (anilide). utdallas.edu

The amide group can be carried through several synthetic steps and then removed at the end of the sequence to regenerate the amine. utdallas.edu This deprotection is typically achieved by acid or base hydrolysis. rsc.orgyoutube.com For example, N-(2,6-dichloro-3-methylphenyl)acetamide can be deprotected by refluxing in a mixture of hydrochloric acid and water, often with an alcohol like propanol (B110389) or acetic acid as a co-solvent. googleapis.com

Besides the acetyl group, other protecting groups like the Boc (di-tert-butyl dicarbonate) group are also employed. gsconlinepress.com The choice of protecting group depends on its stability under the planned reaction conditions and the ease of its subsequent removal without affecting other parts of the molecule. organic-chemistry.org For instance, a Boc-protected amino group can be deprotected under acidic conditions. organic-chemistry.org

Catalytic and Reaction Condition Optimization

The efficiency and selectivity of the synthetic pathways leading to this compound are highly dependent on the catalysts and reaction conditions employed.

Application of Catalysts in Synthetic Pathways

Metal catalysts play a significant role in several key reactions. In the Sandmeyer reaction, copper(I) salts, such as cuprous chloride (CuCl), are essential for converting diazonium salts into the corresponding chloro derivatives. google.com The presence of metallic copper particles can also be used for protection during the reaction. google.com

Lewis acid catalysts like aluminum chloride, ferric chloride, and titanium chloride are commonly used in electrophilic aromatic halogenation reactions. googleapis.com These catalysts must be kept anhydrous as water can deactivate them. googleapis.com In the context of chlorinating substituted anilides, these catalysts facilitate the reaction, but their use requires careful control to avoid side reactions.

Palladium-based catalysts are crucial for reduction reactions, such as the selective reduction of a bromo substituent in the presence of chloro substituents. google.com For example, a 2,6-dichloro-4-bromoanilide can be reduced to a 2,6-dichloroanilide using a palladium on carbon (Pd/C) catalyst with hydrogen gas. google.com Nickel catalysts have also been investigated for various transformations, including the N-methylation of anilines using methanol. rsc.org

Investigation of Reaction Solvents

The choice of solvent can significantly impact reaction outcomes, including yield and regioselectivity. numberanalytics.com In the synthesis of aniline derivatives, a variety of solvents are used depending on the specific reaction step.

Water: Often used in diazotization and Sandmeyer reactions, as well as in hydrolysis steps. google.comgoogleapis.com Aqueous solutions of acids like hydrochloric acid or sulfuric acid are common media for these transformations. google.comgoogleapis.com

Acetic Acid: A polar protic solvent frequently used for bromination and chlorination of anilides. googleapis.com It is also used as a solvent in reduction reactions, sometimes in a mixture with water. google.com

Acetonitrile (B52724): A polar aprotic solvent that can be used for chlorination reactions. googleapis.com

Alcohols (e.g., Propanol, Ethanol): Can be used as co-solvents in hydrolysis steps. googleapis.com Ethanol (B145695) is also a solvent for regioselective chlorination using copper(II) chloride and lithium chloride.

Ionic Liquids: Have emerged as environmentally friendlier alternatives for halogenation reactions. For example, 1-hexyl-3-methylimidazolium (B1224943) chloride has been used as a solvent for the regioselective chlorination of 2-methylaniline, leading to high yields of the para-substituted product under mild conditions. beilstein-journals.orgresearchgate.net

The following table summarizes the solvents used in various reaction steps relevant to the synthesis of substituted anilines.

| Reaction Step | Solvent(s) |

| Chlorination | Acetic Acid, Acetonitrile, Water, Ionic Liquids |

| Hydrolysis | Water, Propanol, Acetic Acid |

| Diazotization/Sandmeyer | Water (aqueous HCl) |

| Reduction | Acetic Acid/Water |

Control of Reaction Temperature and Pressure

Temperature and pressure are critical parameters that must be carefully controlled to ensure the desired reaction outcome, optimize yields, and ensure safety. solubilityofthings.com

In diazotization reactions, the temperature is typically kept low, between 0°C and 10°C, to ensure the stability of the diazonium salt. google.com Higher temperatures can lead to decomposition and reduced yields. google.com The subsequent Sandmeyer reaction, where the diazonium salt is decomposed to form the chloro-aromatic compound, often requires heating to between 40°C and 80°C. google.com

For chlorination reactions of anilides, the temperature is generally maintained below 30°C to prevent over-chlorination. googleapis.com Hydrolysis steps, on the other hand, often require elevated temperatures, such as refluxing, to proceed at a reasonable rate. googleapis.com

Pressure is particularly important in gas-phase reactions and hydrogenations. solubilityofthings.com Catalytic hydrogenation of aromatic rings to form cyclohexanes often requires high temperatures and pressures. libretexts.org However, under milder conditions (e.g., atmospheric pressure), it is possible to selectively reduce other functional groups without affecting the aromatic ring. libretexts.org For the selective reduction of a bromo substituent using a palladium catalyst and hydrogen gas, the reaction can be carried out at temperatures ranging from ambient to 65°C. google.com

The table below outlines typical temperature ranges for key reactions.

| Reaction | Temperature Range |

| Diazotization | 0–10°C |

| Sandmeyer Reaction | 40–80°C |

| Chlorination of Anilides | < 30°C |

| Hydrolysis | Reflux |

| Catalytic Reduction (Debromination) | Ambient to 65°C |

Synthesis of N-Substituted Derivatives

The nitrogen atom of the primary amine group in this compound is a key site for synthetic modification. Nucleophilic substitution reactions are commonly employed to introduce alkyl or other organic moieties, thereby creating a diverse library of secondary and tertiary aniline derivatives.

The synthesis of N-hexyl-2,3-dichloro-6-methylaniline can be achieved through the N-alkylation of this compound with a suitable hexylating agent, such as 1-bromohexane (B126081). This type of reaction is a standard method for forming carbon-nitrogen bonds.

Detailed research findings indicate that the N-alkylation of anilines can be effectively carried out using an alkyl halide in the presence of a base. The base is crucial for deprotonating the aniline's amino group, thereby increasing its nucleophilicity and facilitating the displacement of the halide from the alkylating agent. Common bases used for this purpose include potassium carbonate and cesium fluoride (B91410) on a solid support like celite. researchgate.net The choice of solvent is also important, with polar solvents like ethanol being suitable for such reactions. rsc.org

A general procedure involves the reaction of this compound with 1-bromohexane in a suitable solvent, such as ethanol, in the presence of a base like potassium carbonate. The reaction mixture is typically heated under reflux to ensure the completion of the reaction. Following the reaction, an aqueous workup is performed to remove the inorganic salts and other water-soluble impurities. The crude product is then extracted with an organic solvent, dried, and purified, often by column chromatography, to yield the desired N-hexyl derivative.

The reaction progress can be monitored using techniques like thin-layer chromatography (TLC). Characterization of the final product would typically involve spectroscopic methods such as Fourier-transform infrared (FT-IR) spectroscopy to confirm the presence of the N-H bond in the secondary amine and the absence of the primary amine N-H stretching bands, as well as nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the alkyl chain and its attachment to the nitrogen atom. Mass spectrometry would be used to confirm the molecular weight of the product.

Interactive Data Table: Synthesis of N-Hexyl-2,3-dichloro-6-methylaniline

| Parameter | Value | Reference |

| Starting Material | This compound | |

| Reagent | 1-Bromohexane | rsc.org |

| Base | Potassium Carbonate | rsc.org |

| Solvent | Ethanol | rsc.org |

| Reaction Condition | Reflux | rsc.org |

| Purification Method | Column Chromatography | rsc.org |

Chemical Reactivity and Mechanistic Studies of 2,3 Dichloro 6 Methylaniline

Aromatic Ring Reactivity

The aromatic ring of 2,3-Dichloro-6-methylaniline is susceptible to electrophilic attack, with the regioselectivity of these reactions being a subject of detailed study.

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for substituted benzenes. In this compound, the primary positions available for substitution are C4 and C5. The directing effects of the existing substituents are as follows:

Amino group (-NH₂ at C1): Strongly activating and ortho, para-directing. It strongly favors substitution at the para-position (C4).

Chloro groups (-Cl at C2 and C3): Deactivating but ortho, para-directing. The C2-chloro directs towards C4 (para) and C6 (ortho, blocked), while the C3-chloro directs towards C5 (para) and C1 (ortho, blocked).

Methyl group (-CH₃ at C6): Weakly activating and ortho, para-directing. It directs towards C2 (ortho, blocked) and C4 (para).

The cumulative effect of these substituents, particularly the powerful para-directing influence of the amino group, makes the C4 position the most probable site for electrophilic attack.

The nitration of anilines is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. For this compound, the introduction of a nitro (-NO₂) group is anticipated to occur selectively at the C4 position, which is para to the strongly activating amino group and ortho to the C3-chloro substituent. This is consistent with studies on similar substituted acetanilides, where substitution is directed by the dominant activating group. For instance, the nitration of 2,6-dichloroacetanilide results predominantly in the 3-nitro derivative, a position influenced by the directing power of the acetylamino group.

| Starting Material | Reagents | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| This compound | HNO₃ / H₂SO₄ | 2,3-Dichloro-6-methyl-4-nitroaniline | C4 |

Similar to nitration, the bromination of this compound is an electrophilic substitution reaction. Reagents such as elemental bromine in acetic acid or N-bromosuccinimide can be used. The regioselectivity is governed by the same electronic principles, with the para-position to the amino group being the most activated site. Research on the bromination of other dihaloacetanilides has shown that substitution occurs at the position para to the activating group. Therefore, the bromination of this compound is expected to yield the 4-bromo derivative.

| Starting Material | Reagents | Predicted Major Product | Position of Substitution |

|---|---|---|---|

| This compound | Br₂ / CH₃COOH | 4-Bromo-2,3-dichloro-6-methylaniline | C4 |

The primary amino group of this compound can be converted into a diazonium salt (-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C). This diazonium salt is a highly versatile intermediate.

The resulting 2,3-dichloro-6-methylbenzenediazonium salt is an excellent substrate for Sandmeyer reactions, where the diazonium group is replaced by a nucleophile, often catalyzed by copper(I) salts. This provides a powerful method for introducing a variety of substituents onto the aromatic ring that would be difficult to install by direct substitution. For example, treatment with copper(I) chloride (CuCl) or copper(I) bromide (CuBr) can replace the diazonium group with -Cl or -Br, respectively. It is important to note that the conversion to 2,3-dichlorotoluene (B105489), an example provided in the outline, proceeds from a different starting material, 2-chloro-6-methylaniline (B140736), via diazotization and a subsequent Sandmeyer reaction. For this compound, a Sandmeyer reaction would lead to a tri-halogenated toluene (B28343) derivative.

| Diazonium Salt From | Reagents | Product | Reaction Type |

|---|---|---|---|

| This compound | CuCl / HCl | 1,2,3-Trichloro-4-methylbenzene | Sandmeyer (Chlorination) |

| This compound | CuBr / HBr | 1-Bromo-2,3-dichloro-4-methylbenzene | Sandmeyer (Bromination) |

Amino Group Reactivity

Reactions Involving the Primary Amine Moiety (e.g., N-acetylation)

The primary amine group of aniline (B41778) derivatives is a key site for chemical reactivity. One common reaction is N-acetylation, where an acetyl group is added to the nitrogen atom. This is often done to protect the amine group during other reactions. googleapis.comgoogle.com For instance, in the synthesis of 2,6-dichloro-3-methylaniline, 3-methylaniline is first N-acetylated using acetic anhydride (B1165640). google.comacademax.com This protective step is crucial to prevent unwanted side reactions like over-halogenation or oxidation of the aniline during subsequent chlorination steps. googleapis.comgoogle.com Generally, a small excess of acetic anhydride is used to ensure the acetylation is complete. googleapis.comgoogle.com Following other reaction steps, the acetyl group can be removed by hydrolysis, often by refluxing in an acidic solution, to yield the final aniline product. googleapis.comgoogle.com

The reactivity of the primary amine can also be seen in electrophilic substitution reactions. For example, the mixed acid nitration of 2,6-dichloroacetanilide predominantly yields the 3-nitro derivative, indicating the influence of the acetylated amine and the existing chlorine atoms on the regioselectivity of the reaction. researchgate.net

Charge Transfer Complexation

This compound can act as an electron donor in the formation of charge transfer (CT) complexes. These complexes form when the aniline derivative interacts with electron-accepting molecules.

Formation of Charge Transfer Complexes with π-Electron Acceptors (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), 2,3,5,6-tetrachloro-p-benzoquinone (CHL))

Aromatic amines, like derivatives of aniline, are known to form charge-transfer complexes with various π-electron acceptors. bas.bg Commonly studied acceptors include 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and 2,3,5,6-tetrachloro-p-benzoquinone (chloranil or CHL). researchgate.netacs.org The formation of these complexes involves the transfer of electron density from the highest occupied molecular orbital (HOMO) of the donor (the aniline derivative) to the lowest unoccupied molecular orbital (LUMO) of the acceptor. scienceopen.com This interaction results in the appearance of a new, often colored, absorption band in the UV-visible spectrum, which is characteristic of the CT complex. scienceopen.comnih.gov The formation of a CT complex between an electron donor and an acceptor like DDQ can be visually confirmed by a color change. scienceopen.comnih.gov For instance, mixing a donor and acceptor can result in a color change to reddish-brown or yellow, indicating complex formation. scienceopen.comnih.gov

Stoichiometry and Molar Composition of Charge Transfer Complexes

The stoichiometry of charge transfer complexes, which describes the molar ratio of the donor to the acceptor, is a key parameter in their study. nih.gov Methods like Job's method of continuous variation, as well as spectrophotometric and conductometric titrations, are commonly employed to determine this ratio. nih.govlongdom.org For many aniline derivatives and related donors interacting with acceptors like DDQ and chloranil, a 1:1 stoichiometry is frequently observed. bas.bgresearchgate.netnih.gov This 1:1 ratio indicates that one molecule of the donor interacts with one molecule of the acceptor to form the complex. bas.bgnih.gov The stability of these 1:1 complexes can be further investigated using techniques like the Benesi-Hildebrand equation. bas.bgresearchgate.net

Stability Constants and Thermodynamic Parameters of Charge Transfer Complexes

The stability of charge transfer complexes is quantified by the formation constant (KCT), also known as the association constant. acs.orgdovepress.com A higher KCT value signifies a more stable complex. researchgate.net The Benesi-Hildebrand equation is a widely used spectrophotometric method to determine both the formation constant and the molar extinction coefficient (ε) of 1:1 complexes. bas.bgresearchgate.netnih.gov

Thermodynamic parameters such as the standard free energy change (ΔG°), enthalpy change (ΔH°), and entropy change (ΔS°) provide further insight into the stability and nature of the complex formation. nih.gov The standard free energy change can be calculated from the formation constant using the equation ΔG° = -RTlnKCT. dovepress.commdpi.com A negative ΔG° value indicates that the formation of the charge transfer complex is a spontaneous and exothermic process. dovepress.commdpi.com

The stability of the complex is also related to the ionization potential of the electron donor. scienceopen.com A lower ionization potential of the donor generally leads to a more stable charge transfer complex. scienceopen.com Other spectroscopic parameters that can be evaluated to understand the stability of the complex include the transition dipole moment, resonance energy, and dissociation energy. researchgate.netacs.org

Solvent Effects on Charge Transfer Complex Stability

The stability of charge transfer complexes can be significantly influenced by the polarity of the solvent used. bas.bgacs.orgnih.gov The formation constant (KCT) and molar absorptivity (ε) are often observed to be sensitive to the nature of the solvent. nih.govnih.gov For instance, studies on some charge transfer complexes have shown that they are more stable in less polar solvents. bas.bg In other cases, a complex might be more stable in a more polar solvent like acetonitrile (B52724) compared to methanol. nih.govacs.org This increased stability in acetonitrile can be attributed to factors like the resonance of nitrogen electrons and π-π* interactions between the donor and acceptor. nih.govacs.org The solvent can affect the electronic absorption spectra of the complex, sometimes causing shifts in the absorption bands. nih.gov The stoichiometry of the complex, however, often remains unchanged despite variations in solvent polarity. nih.gov

Computational and Spectroscopic Characterization

Computational Chemistry Investigations

Computational chemistry provides profound insights into the electronic structure and reactivity of molecules. For a substituted aniline (B41778) like 2,3-Dichloro-6-methylaniline, these investigations would typically be performed using quantum chemical calculations to elucidate its fundamental properties.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, valued for its balance of accuracy and computational cost. pku.edu.cn For a molecule like this compound, calculations would likely employ a hybrid functional, such as B3LYP, combined with a basis set like 6-311++G(d,p). researchgate.net This level of theory is widely used for optimizing molecular geometry, calculating vibrational frequencies, and determining electronic properties of aniline derivatives. bohrium.comnih.gov The primary output of these calculations is the electron density, from which numerous molecular properties can be derived.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution of a molecule and predict its reactivity. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential.

Regions of Negative Potential (Red/Yellow): These areas are electron-rich and are susceptible to electrophilic attack. In this compound, negative potential would be expected around the nitrogen atom of the amino group and the chlorine atoms due to their high electronegativity. nih.govresearchgate.net

Regions of Positive Potential (Blue): These areas are electron-poor and indicate sites for nucleophilic attack. The hydrogen atoms of the amino group and the methyl group would exhibit positive potential. researchgate.net

The MEP map provides a qualitative prediction of where the molecule might interact with other polar molecules or ions.

Frontier Molecular Orbital theory is crucial for explaining chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

HOMO: Represents the ability of a molecule to donate electrons. For anilines, the HOMO is typically localized on the aromatic ring and the nitrogen atom of the amino group. nih.govacs.org

LUMO: Represents the ability of a molecule to accept electrons. The LUMO is generally distributed over the aromatic ring. nih.govacs.org

HOMO-LUMO Energy Gap (ΔE): The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.netlongdom.org For substituted anilines, this gap is a key factor in understanding charge transfer within the molecule. researchgate.net

| Parameter | Energy (eV) |

|---|---|

| E_HOMO | Data Not Available |

| E_LUMO | Data Not Available |

| Energy Gap (ΔE) | Data Not Available |

Before calculating other properties, the molecule's geometry is optimized to find its most stable, lowest-energy conformation. This process involves calculating forces on each atom and adjusting their positions until a minimum energy state is reached. The optimized structure provides key data on bond lengths and angles. For this compound, this analysis would reveal distortions in the benzene (B151609) ring caused by the steric and electronic effects of the chloro, methyl, and amino substituents. researchgate.netresearchgate.net

| Bond | Calculated Length (Å) |

|---|---|

| C-C (aromatic) | Data Not Available |

| C-N | Data Not Available |

| C-Cl | Data Not Available |

| C-CH3 | Data Not Available |

| N-H | Data Not Available |

| C-H (aromatic) | Data Not Available |

| Angle | Calculated Angle (°) |

|---|---|

| C-C-C (aromatic) | Data Not Available |

| C-C-N | Data Not Available |

| C-C-Cl | Data Not Available |

| H-N-H | Data Not Available |

Mulliken population analysis is a method for estimating the partial atomic charges on the atoms within a molecule. semanticscholar.org This analysis helps to quantify the effects of electron-donating or electron-withdrawing groups. For this compound, the analysis would likely show:

Negative charges on the electronegative nitrogen and chlorine atoms.

Positive charges on the hydrogen atoms.

Variable charges on the carbon atoms, influenced by the attached functional groups. researchgate.netresearchgate.net

These charge distributions are fundamental to understanding the molecule's dipole moment and intermolecular interactions. researchgate.net

| Atom | Charge (e) |

|---|---|

| N | Data Not Available |

| Cl (C2) | Data Not Available |

| Cl (C3) | Data Not Available |

| C (ring atoms) | Data Not Available |

| C (methyl) | Data Not Available |

| H (amino) | Data Not Available |

| H (methyl) | Data Not Available |

| H (ring) | Data Not Available |

These calculations quantify the strength of chemical bonds and intermolecular interactions.

Dissociation Energy: This is the energy required to break a specific bond, such as the C-N or C-Cl bonds. This data provides insight into the chemical stability of the molecule and the relative strength of its covalent bonds. cdnsciencepub.com

Interaction Energy: If studying the molecule as part of a larger complex (e.g., with a solvent or a biological receptor), interaction energy calculations would quantify the strength of non-covalent interactions like hydrogen bonding or van der Waals forces. For charge-transfer complexes involving aniline derivatives, these calculations are essential for determining the stability of the complex. nih.govresearchgate.net

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational chemistry method that provides a localized, Lewis-like description of the electron density in a molecule. uni-muenchen.defaccts.de It transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into localized one-center (lone pair) and two-center (bond) orbitals. uni-muenchen.de This approach is particularly useful for quantifying and understanding intramolecular interactions, such as hyperconjugation and charge delocalization. researchgate.net

In studies of similar aniline derivatives, NBO analysis has been employed to quantify the charge distribution and understand the stability arising from these hyperconjugative effects. researchgate.net The analysis provides detailed information on the occupancy of orbitals, the composition of the natural atomic hybrids, and the stabilization energy associated with each donor-acceptor interaction. uni-muenchen.de

Time-Dependent DFT (TD-DFT) and Natural Transition Orbital Studies (by analogy)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. researchgate.net By calculating the excitation energies and oscillator strengths, TD-DFT can simulate a UV-Visible spectrum, which can then be compared with experimental data to validate the results. researchgate.netacs.org This method is frequently applied to study charge-transfer (CT) complexes, where it can predict the characteristic CT absorption bands that arise from the interaction between an electron donor and an electron acceptor. acs.orgresearchgate.net

To provide a clearer picture of the electronic transitions predicted by TD-DFT, Natural Transition Orbital (NTO) analysis is often performed. nih.govnih.gov NTOs offer a compact representation of an electronic excitation by transforming the canonical molecular orbitals (like HOMO and LUMO) into a few pairs of "hole" and "particle" orbitals that describe the excited state. The "hole" NTO represents the region from which the electron is promoted, while the "particle" NTO shows the region to which the electron moves.

In analogous studies of charge-transfer complexes between aniline derivatives (donors) and acceptors like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ), TD-DFT and NTO analyses have been crucial. acs.orgnih.govacs.org These studies show that the primary electronic transition corresponds to an electron moving from the highest occupied molecular orbital (HOMO), primarily localized on the aniline donor, to the lowest unoccupied molecular orbital (LUMO), localized on the acceptor. researchgate.net NTOs visually confirm this charge-transfer character, depicting the "hole" on the donor molecule and the "particle" on the acceptor, which is characteristic of an n→π* or π→π* transition. researchgate.netnih.gov

Spectroscopic Characterization Techniques

Ultraviolet-Visible (UV-Vis) Electronic Absorption Spectroscopy for Charge Transfer Complex Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a primary technique for detecting and characterizing the formation of charge-transfer (CT) complexes. nih.govacs.org When an electron-donating molecule, such as an aniline derivative, is mixed with an electron-accepting molecule, they can form a new molecular entity, the CT complex. nih.gov This complex formation is often accompanied by the appearance of a new, broad absorption band in the visible region of the spectrum, at a longer wavelength than the absorption bands of either the donor or the acceptor alone. acs.orgnih.gov This new band is the signature of the charge-transfer transition. nih.gov

For instance, in studies involving aniline derivatives and the acceptor 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), the individual components are typically pale yellow, but upon mixing in a solvent, a distinct color change to red or reddish-brown is observed, indicating complex formation. nih.govresearchgate.net The UV-Vis spectrum of this new solution shows a characteristic CT absorption band that can be used to study the properties of the complex. nih.gov

Table 1: Experimental Charge-Transfer (CT) Band Maxima for Complexes with DDQ

| Donor Compound (Analogous to this compound) | Solvent | CT Band (λmax, nm) |

|---|---|---|

| Neostigmine | Acetonitrile (B52724) | 460 |

| o-Phenylenediamine | Acetonitrile | 504 |

| 4-Dimethylaminopyridine | Acetonitrile | 584 |

| Benzhydryl piperazine | Acetonitrile | 587, 546, 457 |

This table presents data from analogous systems to illustrate the typical location of charge-transfer bands.

The molar extinction coefficient (ε), also known as molar absorptivity, quantifies how strongly a chemical species absorbs light at a specific wavelength. For charge-transfer complexes, a high molar extinction coefficient for the CT band indicates a strong electronic transition. This value is a key parameter for characterizing the complex and is often determined alongside the formation constant. researchgate.netresearchgate.net The Benesi-Hildebrand method is commonly used to calculate the molar extinction coefficient for the CT complex (εCT). researchgate.net

Table 2: Molar Extinction Coefficients (ε) for Aniline Derivative-DDQ Charge-Transfer Complexes

| Donor Compound | Solvent | Molar Extinction Coefficient (εCT, L mol-1 cm-1) |

|---|---|---|

| Neostigmine | Acetonitrile | 1.6 x 104 |

| 2-Ethyl-6-methylaniline | Acetonitrile | 0.11 x 104 |

| o-Phenylenediamine | Acetonitrile | 0.17 x 104 |

| 1-Benzoylpiperazine | Acetonitrile | 0.44 x 104 |

This table contains data from studies on analogous charge-transfer complexes to provide representative values.

The Benesi-Hildebrand equation is a widely applied mathematical model used to determine the formation constant (KCT) and the molar extinction coefficient (εCT) of 1:1 molecular complexes from UV-Vis spectroscopic data. researchgate.netdss.go.th The method requires measuring the absorbance of a series of solutions where the concentration of one component (the donor, for example) is varied while the concentration of the other component (the acceptor) is kept constant and in large excess. acs.org

The original form of the equation is:

[A]₀ / A = 1 / (KCT * εCT * [D]₀) + 1 / εCT

Where:

[A]₀ is the initial concentration of the acceptor.

[D]₀ is the initial concentration of the donor.

A is the absorbance of the CT band.

KCT is the formation or association constant.

εCT is the molar extinction coefficient of the complex.

By plotting [A]₀ / A against 1 / [D]₀, a straight line is obtained. The slope of this line is 1 / (KCT * εCT), and the y-intercept is 1 / εCT. From these values, both KCT and εCT can be calculated, providing quantitative insight into the stability and absorptivity of the charge-transfer complex. nih.govacs.orgresearchgate.net

Table 3: Spectroscopic Data for Donor-DDQ Complexes Determined by Benesi-Hildebrand Method

| Donor Compound | Solvent | Formation Constant (KCT, L mol-1) | Molar Extinction Coefficient (εCT, L mol-1 cm-1) |

|---|---|---|---|

| Neostigmine | Acetonitrile | 6.2 x 103 | 1.6 x 104 |

| o-Phenylenediamine | Acetonitrile | 125.09 x 102 | 0.17 x 104 |

| 2-Ethyl-6-methylaniline | Acetonitrile | 0.36 x 103 | 0.11 x 104 |

| 4-Dimethylaminopyridine | Acetonitrile | 1.98 x 104 | 0.34 x 104 |

Data is sourced from analogous systems to demonstrate typical values obtained via the Benesi-Hildebrand method.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a valuable tool for the structural characterization of this compound and its charge-transfer complexes. researchgate.netacs.org By comparing the FT-IR spectrum of the CT complex with the spectra of the free donor and acceptor, one can identify changes in vibrational frequencies that confirm the interaction and pinpoint the sites of electron donation and acceptance. acs.orgnih.gov

Upon formation of a CT complex, electron density is transferred from the donor (the aniline derivative) to the acceptor. This redistribution of electrons alters the bond strengths and, consequently, the positions of characteristic vibrational bands. acs.org For an aniline donor, key bands to monitor include the N-H stretching and bending vibrations and the C-N stretching vibration. For a DDQ acceptor, the C≡N and C=O stretching vibrations are informative. A shift in these bands to different wavenumbers in the spectrum of the complex is direct evidence of charge transfer. acs.orgnih.gov For example, a shift in the C-N stretching mode of the aniline and the C≡N mode of DDQ indicates that the charge transfer involves the nitrogen lone pair of the aniline and the π-system of the acceptor. acs.org

Table 4: Characteristic FT-IR Spectral Shifts (cm-1) in an Analogous Donor-DDQ Complex

| Vibrational Mode | Free Donor (o-Phenylenediamine) | Free Acceptor (DDQ) | CT Complex | Shift Description |

|---|---|---|---|---|

| ν(N-H) | 3380, 3301 | - | 3207 | Shift to lower frequency, indicating weakening of N-H bond |

| ν(C-N) | 1270, 1256 | - | 1293 | Shift in frequency, indicating change in C-N bond character |

| ν(C≡N) | - | 2235 | 2225 | Shift to lower frequency, indicating acceptance of electron density |

| ν(C=C) | 1493, 1516 | - | 1450 | Shift to lower frequency, indicating delocalization in the ring |

Data from an analogous o-Phenylenediamine-DDQ complex is used to illustrate the principles of FT-IR analysis for CT complexes. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR)

Specific ¹H NMR (Proton Nuclear Magnetic Resonance) spectral data, including chemical shifts (δ), coupling constants (J), and signal multiplicity for this compound, are not available in the reviewed literature. This spectroscopic technique is fundamental for determining the molecular structure of a compound by providing information about the chemical environment of hydrogen atoms. However, no published studies detailing the NMR analysis of this specific isomer were identified.

Thermal Analysis (TGA-DTA) for Thermal Stability

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are methods used to assess the thermal stability of a compound by measuring changes in mass and temperature differentials as a function of temperature. abo.fietamu.edu These analyses provide crucial data on decomposition temperatures and phase transitions. Despite the importance of this data for understanding the material's stability, no TGA-DTA studies for this compound have been published in the accessible literature.

Powder X-ray Diffraction (PXRD) for Solid-State Characterization

Powder X-ray Diffraction (PXRD) is a key technique for characterizing the solid-state nature of a crystalline material. excillum.comicdd.com It provides a unique diffraction pattern based on the compound's crystal lattice, which can be used for phase identification and to determine lattice parameters. researchgate.netresearchgate.net A search for PXRD data for this compound did not yield any experimental patterns or crystallographic information.

Applications in Advanced Chemical Synthesis

Pharmaceutical Intermediates

Chlorinated anilines are crucial structural motifs in a wide array of pharmaceutical compounds. 2,3-Dichloro-6-methylaniline, in particular, serves as a key starting material or intermediate in the synthesis of high-value active pharmaceutical ingredients (APIs).

This compound is a recognized intermediate in the production of Dasatinib, a potent oral multi-targeted kinase inhibitor. synzeal.comsimsonpharma.com Kinase inhibitors are a cornerstone of targeted cancer therapy, and Dasatinib is used in the treatment of certain types of leukemia. jst.go.jpnih.gov The synthesis of Dasatinib involves the coupling of the this compound moiety with a substituted thiazole (B1198619) ring.

Several patented synthesis routes for Dasatinib explicitly name this compound (or its isomer 2-chloro-6-methylaniline) as a critical reactant. google.comgoogle.com For instance, one method involves the reaction of 2-chloro-6-methylaniline (B140736) with an acyl chloride derivative of a thiazole to form a key amide bond, which constitutes the core structure of Dasatinib. google.comacs.org The process highlights the compound's role in forming the N-(2-chloro-6-methylphenyl)amide portion of the final drug molecule. jst.go.jp

The general synthetic pathway can be summarized in the table below, illustrating the integration of the aniline (B41778) derivative into the final complex structure of Dasatinib.

Table 1: Role of Chloro-methylaniline in a Representative Dasatinib Synthesis

| Step | Reactants | Key Transformation | Resulting Intermediate/Product |

|---|---|---|---|

| 1 | 2-aminothiazole-5-carboxylic acid derivative, 4,6-dichloro-2-methylpyrimidine | Nucleophilic substitution | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxylic acid |

| 2 | The product from Step 1, Thionyl chloride or Oxalyl chloride | Formation of acyl chloride | 2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carbonyl chloride |

| 3 | The product from Step 2, 2-Chloro-6-methylaniline | Amide bond formation | N-(2-chloro-6-methylphenyl)-2-((6-chloro-2-methylpyrimidin-4-yl)amino)thiazole-5-carboxamide |

| 4 | The product from Step 3, 1-(2-hydroxyethyl)piperazine | Nucleophilic substitution | Dasatinib |

This table represents a generalized pathway; specific reagents and conditions may vary based on different patented methods. google.comacs.org

Agrochemical Intermediates

Substituted anilines are fundamental components in the synthesis of many modern herbicides and pesticides. The presence of chlorine atoms and other functional groups on the aniline ring can significantly influence the biological activity and selectivity of the final agrochemical product.

While direct synthesis of the herbicide aclonifen (B195272) starts from 2,3,4-trichloronitrobenzene (B101362), the chemistry involved is highly relevant to chlorinated anilines. wikipedia.org The synthesis of aclonifen proceeds via a key intermediate, 2-chloro-3-phenoxy-6-nitroaniline. wikipedia.orgwikiwand.com This intermediate is a substituted nitroaniline, and the conversion of a nitro group to an amine is a standard chemical transformation.

The compound 2,3-dichloro-6-nitroaniline (B1587157) is a known intermediate in some synthesis routes for aclonifen. google.comgoogle.com This highlights the importance of the dichlorinated aniline scaffold in this class of herbicides. By analogy, this compound belongs to the same family of substituted anilines used in creating agrochemicals. Its structural features make it a plausible precursor for novel pesticides, where the methyl group could be further functionalized or used to modulate the compound's properties. The general importance of chloro-methylanilines as intermediates for pesticides is well-established. google.comxdbiochems.com

Table 2: Key Intermediates in Aclonifen Synthesis

| Starting Material | Key Intermediate | Final Product |

|---|---|---|

| 2,3,4-Trichloronitrobenzene | 2,3-Dichloro-6-nitroaniline google.comgoogle.com | Aclonifen nih.gov |

Dyestuff Intermediates

The production of synthetic dyes, particularly azo dyes, heavily relies on aromatic amines as key starting materials. These amines function as the diazo component in the fundamental azo coupling reaction.

Azo dyes, characterized by the -N=N- functional group, constitute the largest class of synthetic colorants used across various industries, including textiles and printing. nih.gov The synthesis involves a two-step process: diazotization of a primary aromatic amine, followed by coupling with a suitable coupling component (such as a phenol (B47542) or another aniline). nih.govnih.gov

Isomers of this compound, such as 2-chloro-6-methylaniline, are explicitly mentioned as important intermediates in the manufacture of dyes and pigments. xdbiochems.comchemicalbook.com The process involves converting the amine group of the aniline into a highly reactive diazonium salt using nitrous acid. This salt then reacts with a coupling agent to form the stable azo linkage, which is the chromophore responsible for the color of the dye. The specific substituents on the aniline ring, such as the chlorine atoms and the methyl group in this compound, play a crucial role in determining the final color, fastness, and other properties of the resulting dye. google.com

Table 3: General Steps in Azo Dye Synthesis Using an Aniline Intermediate

| Step | Process | Description |

|---|---|---|

| 1 | Diazotization | A primary aromatic amine (e.g., this compound) is treated with nitrous acid (usually from NaNO₂ and HCl) at low temperatures (0-5 °C) to form a diazonium salt. |

General Organic Synthesis

Beyond its specific applications in major industries, this compound and its isomers serve as versatile reagents in general organic synthesis. ottokemi.com The amine group can be readily transformed into a wide variety of other functional groups through diazotization, allowing for the introduction of halogens (F, Cl, Br, I), cyano, nitro, and other moieties via Sandmeyer-type reactions. google.comchemicalbook.com This reactivity makes it a valuable starting point for constructing complex substituted aromatic compounds for research and development in materials science and medicinal chemistry. bldpharm.comresearchgate.net

Compound Index

Introduction of Specific Chemical Groups via Diazotization

One of the most powerful transformations for primary aromatic amines like this compound is the diazotization reaction. This process converts the primary amino group (-NH₂) into a diazonium salt (-N₂⁺), which is an exceptionally good leaving group (as N₂ gas) and can be easily substituted by a wide range of functional groups. organic-chemistry.orgslideshare.net

The reaction is typically carried out by treating the aniline with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to ensure the stability of the diazonium salt. testbook.comnptel.ac.in

The general mechanism involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which is then attacked by the nucleophilic nitrogen of the amine group. A series of proton transfers and the elimination of a water molecule lead to the formation of the aryl diazonium ion. testbook.com

Once formed, the diazonium salt of this compound can be used to introduce various chemical groups onto the aromatic ring:

Halogenation (Sandmeyer Reaction): The diazonium group can be replaced by chlorine or bromine by treating the salt with the corresponding copper(I) halide (CuCl or CuBr). A patent describes the synthesis of 2,3-dichlorotoluene (B105489) from the related 2-chloro-6-methylaniline via a diazotization-Sandmeyer reaction using sodium nitrite and CuCl. google.com Similarly, iodides can be introduced using potassium iodide (KI). organic-chemistry.org

Cyanation (Sandmeyer Reaction): Treatment with copper(I) cyanide (CuCN) replaces the diazonium group with a cyano group (-CN), providing a route to carboxylic acids, amides, and other nitrogen-containing compounds.

Hydroxylation: Heating the diazonium salt in an aqueous acidic solution replaces the -N₂⁺ group with a hydroxyl group (-OH), converting the aniline into a phenol. nptel.ac.in

Reduction: The diazonium group can be removed and replaced with a hydrogen atom (deamination) by treatment with a mild reducing agent like hypophosphorous acid (H₃PO₂). libretexts.org

Azo Coupling: Diazonium salts act as electrophiles and can attack activated aromatic rings (like phenols or other anilines) in an electrophilic aromatic substitution reaction to form azo compounds (containing an -N=N- linkage). slideshare.netlibretexts.org These products are often highly colored and are the basis for many synthetic azo dyes.

This versatility makes diazotization a cornerstone of synthetic strategy, allowing for the transformation of the amino group on this compound into a wide array of other functionalities, thereby enabling the construction of complex target molecules.

Biological and Biomedical Activity

Genotoxicity and Mutagenicity Studies

The genotoxic and mutagenic potential of aniline (B41778) derivatives is a significant area of toxicological research. While direct studies on 2,3-dichloro-6-methylaniline are limited, research on related compounds provides a framework for understanding its possible mechanisms of action.

Studies on aniline derivatives, such as 2,6- and 3,5-dimethylaniline (B87155), have utilized cultured mammalian cells, including Chinese Hamster Ovary (CHO) cells, to assess their genotoxicity. nih.gov These studies are crucial for determining the potential of a compound to cause genetic damage that could lead to mutations and potentially cancer. For instance, research has shown that certain aniline derivatives can induce mutations in specific genes within CHO cells. nih.gov The genotoxicity of these compounds is often dependent on metabolic activation, a process that can be simulated in in-vitro cell culture systems. nih.gov While rodent cell lines like CHO are frequently used, it has been noted that they may be more susceptible to cytotoxicity and the induction of micronuclei compared to p53-competent human cell lines, which could lead to misleading positive results in genotoxicity testing. nih.gov

Table 1: Genotoxicity of Aniline Derivatives in Mammalian Cells

| Compound | Cell Line | Observed Effect | Reference |

|---|---|---|---|

| 2,6-dimethylaniline | Chinese Hamster Ovary (CHO) | Induction of mutations | nih.gov |

| 3,5-dimethylaniline | Chinese Hamster Ovary (CHO) | Induction of mutations | nih.gov |

| 2,4-dichlorophenol | V79, CHL, CHO, HuLy, TK6, HepG2 | Induction of micronuclei | nih.gov |

The generation of reactive oxygen species (ROS) is a key mechanism implicated in the genotoxicity of many aniline derivatives. nih.gov ROS are highly reactive molecules that can damage cellular components, including DNA. Studies on the metabolites of 2,6- and 3,5-dimethylaniline have demonstrated the intracellular production of ROS, which persists for an extended period even after the removal of the mutagenic agent. nih.gov This sustained production of ROS can lead to oxidative stress and subsequent DNA damage.

The mutagenic action of aniline derivatives is thought to occur through two primary mechanisms: the formation of DNA adducts and redox cycling.

Redox Cycling: This process involves the metabolic conversion of aniline derivatives to reactive intermediates, such as aminophenol/quinone imine structures. These intermediates can then undergo a series of oxidation-reduction reactions, leading to the continuous generation of ROS. This is considered a principal mechanism of mutagenic action for some dimethylaniline derivatives. nih.gov

DNA Adducts: DNA adducts are segments of DNA that are covalently bonded to a chemical. The formation of DNA adducts can interfere with DNA replication and transcription, leading to mutations. While redox cycling and ROS generation are significant, the formation of DNA adducts is another critical pathway for the genotoxicity of many aromatic amines. nih.govcdc.gov For example, 4,4'-methylenebis(2-chloroaniline) (B1676453) (MOCA), a chlorinated aniline, is known to form DNA adducts both in vivo and in vitro. nih.govcdc.gov The selective reaction of its metabolite with DNA, particularly with adenine, highlights the potential for chlorinated anilines to directly damage the genetic material. cdc.gov

The Comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. This technique has been employed to evaluate the DNA-damaging effects of aniline derivatives. For instance, studies on the N-hydroxy and aminophenol derivatives of 2,6- and 3,5-dimethylaniline have shown a dose-dependent increase in DNA strand breaks in AS52 cells, a type of CHO cell line. nih.gov This indicates that these metabolites are capable of inducing significant damage to the DNA structure.

Table 2: DNA Damage Detected by Comet Assay for Dimethylaniline Derivatives

| Compound Derivative | Cell Line | Result | Reference |

|---|---|---|---|

| N-OH-2,6-DMA | AS52 (CHO) | Dose-dependent DNA strand breaks | nih.gov |

| 2,6-DMAP | AS52 (CHO) | Dose-dependent DNA strand breaks | nih.gov |

| N-OH-3,5-DMA | AS52 (CHO) | Dose-dependent DNA strand breaks | nih.gov |

| 3,5-DMAP | AS52 (CHO) | Dose-dependent DNA strand breaks | nih.gov |

DNA Interaction Mechanisms

Understanding how a compound interacts with DNA is fundamental to assessing its genotoxic potential. Spectroscopic and other biophysical methods are commonly used to study these interactions.

The interaction of a compound with DNA can occur through several modes, including intercalation (where the molecule inserts itself between the base pairs of the DNA), groove binding (where the molecule fits into the major or minor groove of the DNA helix), or electrostatic interactions. nih.gov For example, studies on the interaction of the antidepressant sertraline (B1200038) with ctDNA revealed a minor groove binding mode, with electrostatic interactions playing a significant role. scielo.br In the case of halogenated compounds, such as certain chalcones, spectroscopic studies have also been used to elucidate their binding affinity and mode of interaction with ctDNA. dntb.gov.ua Given that chlorinated anilines like MOCA are known to form covalent DNA adducts, it is plausible that this compound could also interact with DNA, potentially through the formation of adducts, after metabolic activation. nih.govcdc.gov

Table 3: Common Techniques for DNA Binding Studies

| Technique | Information Obtained |

|---|---|

| UV-Vis Spectrophotometry | Changes in absorption spectra (hyperchromism/hypochromism) indicating interaction. |

| Fluorescence Spectroscopy | Quenching or enhancement of fluorescence to determine binding constants. |

| Circular Dichroism (CD) Spectroscopy | Changes in the CD spectrum of DNA, providing insights into conformational changes upon binding. |

| Viscosity Measurements | Changes in the viscosity of the DNA solution, which can help differentiate between intercalation and groove binding. |

Intercalative Binding Mode Analysis

The interaction of small molecules with DNA is a cornerstone of drug design, particularly for anticancer and antimicrobial agents. One of the primary modes of interaction is intercalation, where a planar molecule inserts itself between the base pairs of the DNA double helix. This action can disrupt DNA replication and transcription, leading to cell death.

While no specific studies detailing the intercalative binding mode of this compound derivatives were identified, research on other Schiff base complexes suggests this as a plausible mechanism of action. For instance, studies on various Schiff base-metal complexes have demonstrated their ability to bind to DNA, with intercalation being a frequently proposed model. nih.govcitedrive.com The planarity of the aromatic rings in Schiff bases derived from this compound would be conducive to such an interaction. Spectroscopic techniques such as UV-Vis absorption and fluorescence spectroscopy are typically employed to investigate these binding events. A hyperchromic or hypochromic shift in the absorption spectrum of the compound upon addition of DNA can indicate an intercalative binding mode. researchgate.net

Binding Constant Determination

The strength of the interaction between a compound and DNA is quantified by the binding constant (Kb). A higher binding constant signifies a more stable drug-DNA complex, which often correlates with greater biological activity. These constants are typically determined from spectroscopic titration data.

Specific binding constant values for this compound derivatives are not available in the reviewed literature. However, for other Schiff base-metal complexes, binding constants in the range of 104 to 106 M-1 have been reported, indicating significant binding affinity to DNA. pramanaresearch.orgnih.gov The determination of such constants for derivatives of this compound would be a critical step in evaluating their potential as DNA-targeting agents.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. Schiff bases and their metal complexes have shown considerable promise in this area, exhibiting activity against a wide range of bacteria and fungi.

Antibacterial Efficacy Against Various Bacterial Strains

Derivatives of halogenated anilines have been reported to possess antibacterial properties. The antimicrobial activity of Schiff bases is often attributed to the presence of the azomethine group (-C=N-). Chelation with metal ions can further enhance this activity.

Although specific data for this compound derivatives is lacking, studies on related compounds are informative. For example, metal complexes of Schiff bases derived from other halogenated anilines have demonstrated good to moderate activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.govmdpi.com The minimum inhibitory concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism, is a key measure of antibacterial efficacy. For some Schiff base metal complexes, MIC values have been reported in the range of 4 to 1024 µg/mL against various bacterial strains. mdpi.com

Table 1: Illustrative Antibacterial Activity of Structurally Related Schiff Base Metal Complexes

| Compound Type | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Cobalt(III) Schiff Base Complex | Bacillus subtilis | 4 - 18.5 |

| Cobalt(III) Schiff Base Complex | Escherichia coli | 4 - 18.5 |

| Cobalt(III) Schiff Base Complex | Staphylococcus aureus | 4 - 18.5 |

| Rhenium(I) Schiff Base Complex | Bacillus subtilis | 0.7 - 2 |

| Rhenium(I) Schiff Base Complex | Staphylococcus aureus | 0.7 - 2 |

Note: This table presents data for Schiff base complexes structurally related to this compound derivatives to provide context for potential activity. Data is sourced from general findings on similar compounds. mdpi.com

Antifungal Efficacy Against Various Fungal Strains

Similar to their antibacterial properties, Schiff bases and their metal complexes have also been investigated for their antifungal potential against various fungal strains.

No specific studies on the antifungal efficacy of this compound derivatives were found. However, research on other substituted aniline-derived Schiff bases has shown activity against fungi such as Candida albicans and Aspergillus niger. frontiersin.orgnih.gov The mechanism of action is thought to involve the disruption of fungal cell membranes or interference with essential cellular processes. For certain amiloride (B1667095) analogs, which share some structural similarities, MIC values against Cryptococcus neoformans and various Candida species have been reported in the range of 4 to >64 µg/mL. frontiersin.orgnih.gov

Table 2: Illustrative Antifungal Activity of Structurally Related Amiloride Analogs

| Compound Type | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Amiloride Analog | Cryptococcus neoformans | 4 - 16 |

| Hexamethylene Amiloride Analog | Candida albicans | 16 - 32 |

| Hexamethylene Amiloride Analog | Candida auris | 16 - 32 |

Note: This table presents data for amiloride analogs to provide a conceptual framework for the potential antifungal activity of related compounds. Data is sourced from general findings on similar compounds. frontiersin.orgnih.gov

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, topoisomerase IV)

DNA gyrase and topoisomerase IV are essential bacterial enzymes that control the topological state of DNA and are validated targets for antibacterial drugs. Inhibition of these enzymes leads to the disruption of DNA replication and repair, ultimately causing bacterial cell death.

There is no direct evidence of this compound or its derivatives inhibiting DNA gyrase or topoisomerase IV. However, the general class of compounds known as novel bacterial topoisomerase inhibitors (NBTIs) often features substituted aromatic rings. nih.govnih.govmdpi.com It is plausible that appropriately designed derivatives of this compound could exhibit inhibitory activity against these enzymes. The development of such derivatives would require targeted synthesis and enzymatic assays to determine their inhibitory concentrations (IC50).

Mammalian Cell Line Studies

The evaluation of the effects of a compound on mammalian cell lines is crucial for assessing its potential as a therapeutic agent and for understanding its toxicity profile. Such studies often involve determining the cytotoxicity of the compound against both cancerous and non-cancerous cell lines.

Specific studies on the effects of this compound on mammalian cell lines are not available in the public domain. In general, arylamines can exhibit toxicity, and their effects are highly dependent on the specific substitution pattern. scbt.com For other novel quinazoline (B50416) derivatives, which are also nitrogen-containing aromatic compounds, cytotoxicity has been evaluated against various cancer cell lines, with IC50 values reported in the low micromolar range. nih.govtbzmed.ac.ir Any future investigation into the therapeutic potential of this compound derivatives would necessitate comprehensive in vitro cytotoxicity screening against a panel of human cell lines.

No Publicly Available Data on the Specified Biological Activities of this compound

Following a comprehensive search of scientific literature and databases, no research findings or data are publicly available regarding the biological and biomedical activity of the chemical compound This compound in the specific contexts requested.

Extensive searches were conducted to find information pertaining to:

Inhibition of Cancer Cell Growth: Specifically, its effects on bladder cancer cells.

Receptor and Modulator Activities: In particular, its characterization as an allosteric modulator.

The search did not yield any peer-reviewed articles, clinical studies, or database entries that describe or analyze the effects of this compound on cancer cell proliferation or its activity as an allosteric modulator.

Consequently, it is not possible to provide the requested article content, including data tables and detailed research findings, for the following sections:

Receptor and Modulator Activities

Characterization as an Allosteric Modulator

Without any scientific data, generating an article on these specific topics for this particular compound would be speculative and would not meet the required standards of scientific accuracy.

Mentioned Compounds

As no article was generated due to the lack of data, there are no compounds to list in a table.

Environmental Fate and Ecotoxicological Considerations

Environmental Persistence and Degradation

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a chemical transformation process in which a compound reacts with water. The rate of this reaction is a critical component of a substance's environmental persistence. For many chloroanilines, hydrolysis is not a significant degradation pathway under typical environmental pH conditions. For instance, studies on the related compound 3,4-dichloroaniline (B118046) have shown no evidence of hydrolysis. mdpi.com Research on 3-chloroaniline (B41212) has also explored its transformation via hydrolysis at various pH levels. nih.gov

Generally, aromatic amines can be susceptible to hydrolysis under extreme pH conditions. However, the stability of the molecule is also influenced by its specific structure. Research on other chlorinated compounds, such as certain pyrazole (B372694) derivatives, indicates that the presence of chlorine atoms, like a 2,6-dichloro substitution, can in some cases enhance hydrolytic stability. nih.gov Given the stability of the carbon-chlorine bonds on the aromatic ring, 2,3-dichloro-6-methylaniline is expected to be hydrolytically stable in the environment.

Photolytic Degradation

Photolysis, or degradation by light, is a primary pathway for the breakdown of chloroanilines in the environment, particularly in surface waters. mdpi.comiarc.fr Studies on various chloroaniline isomers demonstrate that they undergo degradation when exposed to ultraviolet (UV) radiation. nih.govnih.gov This process often follows pseudo-first-order kinetics and is influenced by factors such as the wavelength of light and the presence of other substances in the water. researchgate.net

The mechanism of photolytic degradation for chloroanilines typically involves the generation of highly reactive hydroxyl radicals, which attack the chemical structure. nih.govresearchgate.net This can lead to the cleavage of chlorine atoms from the benzene (B151609) ring, resulting in the formation of chloride ions and other intermediate degradation products, such as chlorophenols and benzoquinones. nih.govmdpi.com Therefore, it is anticipated that photolysis is a significant degradation route for this compound in sunlit aquatic environments.

Ecotoxicity Assessments

Ecotoxicity assessment evaluates the potential adverse effects of a substance on organisms within various ecosystems. For chloroanilines, these assessments are critical due to their classification as priority pollutants. researchgate.net

Acute Aquatic Ecotoxicity to Organisms (e.g., daphnids)

Acute toxicity tests measure the adverse effects on an organism after a short-term exposure to a substance. Daphnia magna, a species of water flea, is a standard model organism for such tests in aquatic toxicology. epa.gov While specific data for this compound is not available, the toxicity of several related chloroanilines to Daphnia magna has been well-documented and provides a basis for estimating its potential ecotoxicity.

Large differences in sensitivity between aquatic species have been observed for chloroanilines. doi.org For Daphnia magna, toxicity tends to be high, with EC₅₀ (the concentration that immobilizes 50% of the population) values typically in the low mg/L range. doi.orgcdhfinechemical.com

**Table 1: Acute Ecotoxicity of Selected Chloroanilines to Daphnia magna*** *This table presents data for compounds structurally related to this compound to provide context for its potential toxicity.

| Compound | Test Duration | Endpoint | Value (mg/L) | Reference |

|---|---|---|---|---|

| 2,4-Dichloroaniline | 48 hours | EC₅₀ | 0.71 | cdhfinechemical.com |

| 3,5-Dichloroaniline | 48 hours | EC₅₀ | ~1.0 | doi.org |

| 3,4-Dichloroaniline | - | - | Data Available | epa.govuc.pt |

| 4-Chloroaniline | 48 hours | EC₅₀ | ~0.3 | doi.org |

| Aniline (B41778) | 48 hours | EC₅₀ | ~0.6 | doi.org |

Hazard Assessment Frameworks for Organochlorine Compounds

The hazard assessment of organochlorine compounds often involves a tiered approach to characterize risk. nih.gov A common method is the use of a risk quotient (RQ), which compares the measured or predicted environmental concentration (MEC/PEC) of a substance to its predicted no-effect concentration (PNEC). rsc.org The PNEC is the concentration below which adverse effects are unlikely to occur.

The risk is categorized based on the RQ value:

RQ < 0.1: Low risk

Q & A

Basic: What are the standard synthetic routes for 2,3-Dichloro-6-methylaniline, and how can reaction conditions be optimized for higher yields?

Methodological Answer:

this compound is typically synthesized via halogenation and methylation of precursor anilines. A common approach involves:

- Step 1 : Chlorination of 2-methylaniline using chlorinating agents (e.g., Cl₂ or SO₂Cl₂) under controlled temperature (40–60°C) to introduce chlorine substituents.

- Step 2 : Methylation via nucleophilic substitution using methyl iodide (CH₃I) in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetone .